14-butylsulfanyl-13-(3-methylphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one
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Overview
Description
14-butylsulfanyl-13-(3-methylphenyl)-17-thia-13,15-diazatetracyclo[87002,7011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-butylsulfanyl-13-(3-methylphenyl)-17-thia-13,15-diazatetracyclo[87002,7Common synthetic routes may involve the use of cyclization reactions, such as the reaction of o-phenylenediamines with o-cyanobenzaldehydes . Additionally, tandem reactions and cascade methods can be employed to efficiently construct the complex polycyclic structure .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave irradiation and catalytic processes to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
14-butylsulfanyl-13-(3-methylphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups or the ring system.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the aromatic ring or the tetracyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while reduction can lead to the formation of reduced analogs with modified functional groups .
Scientific Research Applications
14-butylsulfanyl-13-(3-methylphenyl)-17-thia-13,15-diazatetracyclo[87002,7
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity can be explored for developing new pharmaceuticals or bioactive molecules.
Medicine: The compound may serve as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 14-butylsulfanyl-13-(3-methylphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s tetracyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of target proteins. The presence of sulfur and nitrogen atoms can also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetracyclic structures with sulfur and nitrogen atoms, such as:
- 8,11,14,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene
- 17-(3-Methoxyphenyl)-15-methyl-13-(4-nitrophenyl)-1,8,11,13,14-pentaazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-ol
Uniqueness
What sets 14-butylsulfanyl-13-(3-methylphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one apart is its specific arrangement of functional groups and the presence of a butylsulfanyl group, which can impart unique chemical and biological properties.
Properties
Molecular Formula |
C25H24N2OS2 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
14-butylsulfanyl-13-(3-methylphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one |
InChI |
InChI=1S/C25H24N2OS2/c1-3-4-14-29-25-26-23-21(24(28)27(25)18-10-7-8-16(2)15-18)20-13-12-17-9-5-6-11-19(17)22(20)30-23/h5-11,15H,3-4,12-14H2,1-2H3 |
InChI Key |
AWURMEYGGDYWCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1C5=CC=CC(=C5)C |
Origin of Product |
United States |
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